Cortivazol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

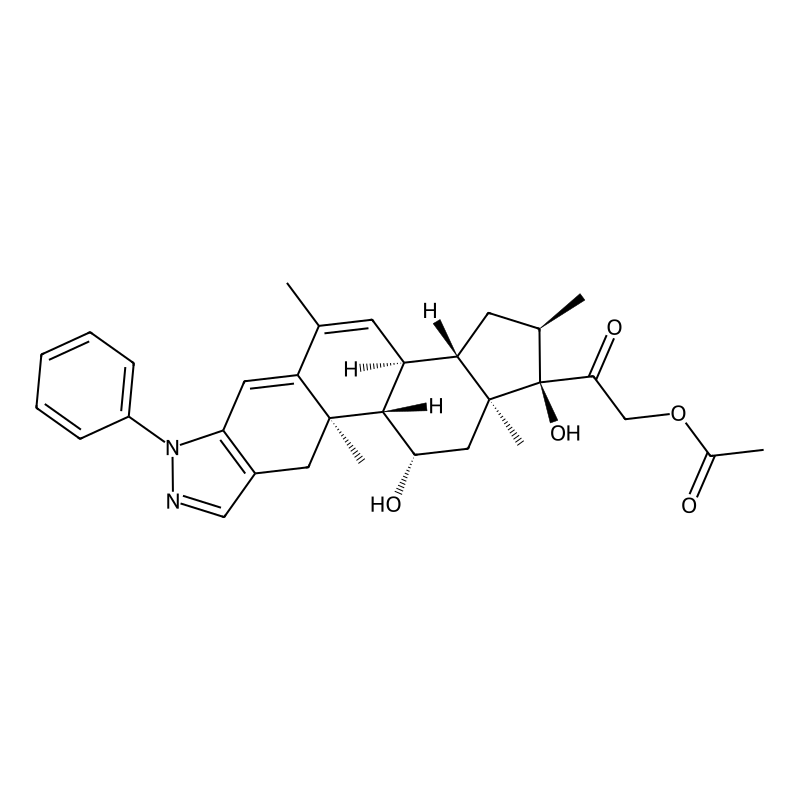

Cortivazol is a synthetic compound classified as a pyrazolosteroid, known for its specific interaction with the glucocorticoid receptor. It has a chemical formula of C32H38N2O5 and is utilized primarily in research settings to investigate the mechanisms of steroid hormone action and receptor specificity. Unlike other steroids, cortivazol does not activate the mineralocorticoid receptor, making it a valuable tool for studying glucocorticoid signaling pathways without cross-reactivity with mineralocorticoid receptors .

Cortivazol exhibits significant biological activity through its selective binding to the glucocorticoid receptor. This interaction leads to various genomic and non-genomic effects, including the modulation of gene expression related to inflammation and immune response. Research indicates that cortivazol does not induce nuclear translocation or transactivation of the mineralocorticoid receptor, thereby providing a more targeted approach in studies of glucocorticoid signaling . Its unique mechanism allows it to suppress inflammatory responses effectively while minimizing potential side effects associated with broader steroid use .

The synthesis of cortivazol typically involves multi-step organic reactions. A notable method includes the use of halogen-substituted pyridyl and pyrimidyl derivatives to create analogs of cortivazol. This synthetic pathway allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties . The Ullman-type reaction has also been employed to modify cortivazol's structure, yielding various regioisomers that may possess distinct biological properties .

Cortivazol is primarily used in research to explore glucocorticoid receptor functions and their implications in various physiological processes. Its specificity makes it an ideal candidate for studying conditions related to inflammation, autoimmune diseases, and stress responses. Additionally, it serves as a molecular probe for elucidating the complexities of steroid hormone signaling pathways .

Studies have shown that cortivazol interacts specifically with the ligand-binding domain of the glucocorticoid receptor, influencing transcriptional activities without affecting mineralocorticoid receptor functions. This specificity is crucial for understanding how different steroids can modulate similar pathways differently. Furthermore, cortivazol’s interactions with other drugs have been investigated, revealing potential drug-drug interactions that may affect its efficacy and safety profile .

Cortivazol shares structural similarities with several other steroid compounds but is unique due to its selective receptor activity. Below is a comparison with some similar compounds:

| Compound Name | Structure Type | Receptor Specificity | Notable Features |

|---|---|---|---|

| Dexamethasone | Glucocorticoid | Glucocorticoid & Mineralocorticoid | Potent anti-inflammatory properties |

| Cortisol | Steroid Hormone | Glucocorticoid & Mineralocorticoid | Natural hormone with broad physiological effects |

| Prednisolone | Synthetic Glucocorticoid | Glucocorticoid & Mineralocorticoid | Commonly used in anti-inflammatory therapies |

| Fludrocortisone | Mineralocorticoid | Primarily Mineralocorticoid | Used mainly for adrenal insufficiency |

Cortivazol's unique property lies in its selective activation of the glucocorticoid receptor without triggering responses from the mineralocorticoid receptor, making it particularly valuable for targeted therapeutic applications and research into steroid hormone signaling pathways .

Molecular Formula and Stereochemical Configuration

Cortivazol has the molecular formula C32H38N2O5 and a molecular weight of 530.665 g/mol . Its IUPAC name is (11β,16α)-21-(acetyloxy)-11,17-dihydroxy-6,16-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno[3,2-c]pyrazol-20-one, reflecting its complex steroidal backbone fused with a pyrazole ring .

Key stereochemical features include:

- 8 defined stereocenters with absolute configuration confirmed via X-ray crystallography .

- A 16α-methyl group and 11β-hydroxyl group, critical for glucocorticoid receptor (GR) binding .

- The pyrazole ring at the 2'-position adopts a planar conformation, enabling hydrophobic interactions with the GR ligand-binding domain .

Table 1: Molecular and Stereochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C32H38N2O5 |

| Molecular Weight | 530.665 g/mol |

| Defined Stereocenters | 8 |

| SMILES | CC1C[C@H]2[C@@H]3C=C(C)C4=CC5=C(C[C@]4(C)[C@H]3C@@HC[C@]2(C)[C@]1(O)C(=O)COC(C)=O)C=NN5C6=CC=CC=C6 |

| InChI Key | RKHQGWMMUURILY-UHRZLXHJSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies reveal a monoclinic crystal system (space group C 1 2 1) with unit cell parameters:

The steroid core adopts a distorted chair conformation, while the pyrazole ring is nearly planar, facilitating π-π stacking with aromatic residues in the GR binding pocket . The 21-acetate group projects into a hydrophilic region of the receptor, enhancing binding affinity .

Synthetic Pathways and Analog Development

Traditional Synthesis

Cortivazol is synthesized from hydrocortisone in a multi-step process:

- Protection of hydroxyl groups at C11 and C17 using tert-butyldimethylsilyl (TBS) chloride .

- Formylation at C3 via Vilsmeier-Haack reaction to introduce the pyrazole precursor .

- Pyrazole ring formation using phenylhydrazine, followed by Ullmann coupling to install the 2'-phenyl group .

- Deprotection and acetylation at C21 to yield the final product .

Analog Development

Modifications to the pyrazole ring have produced analogs with enhanced GR specificity:

- 2'-(4-Fluorophenyl) analog: 7× greater potency than dexamethasone due to improved hydrophobic interactions .

- 1'-Substituted regioisomers: Exhibit divergent binding modes, with 1'-phenyl derivatives showing 10× higher affinity than dexamethasone .

- Halogenated derivatives: Bromine and iodine substitutions at the 4'-position reduce activity, while fluorine maintains high GR binding .

Table 2: Key Cortivazol Analogs

| Analog | Structural Modification | GR Binding Affinity |

|---|---|---|

| 2'-(4-Fluorophenyl) | Fluorine at 4' | 7× dexamethasone |

| 1'-Phenyl | Phenyl at 1' | 10× dexamethasone |

| 2'-(4-Iodophenyl) | Iodine at 4' | <1× dexamethasone |

Physicochemical Properties and Stability Profiling

Cortivazol is a lipophilic compound (calculated logP = 3.36) with limited aqueous solubility (<0.1 mg/mL) . Key properties include:

- Melting Point: 160–165°C (polymorph A), 229–230°C (polymorph B) .

- pKa: 12.43 (hydroxyl group at C11) .

- Stability: Degrades under acidic conditions (pH <4) via hydrolysis of the 21-acetate group .

Crystallization from ternary solvent systems (e.g., chloroform/methanol/surfactant) yields homogeneous particles (10–50 μm) suitable for pharmaceutical formulations .

Allosteric Modulation of Receptor Conformation

Cortivazol binding induces specific allosteric changes in the GR LBD. Molecular docking reveals that its phenylpyrazole group forces reorientation of Phe623, Met604, and Leu753 side chains, optimizing contacts with helix 3 (residues 600–612) and helix 5 (residues 646–652) [2] [3]. This "induced fit" stabilizes the activation function-2 (AF-2) helix in an active conformation, enhancing coactivator recruitment [3]. Unlike dexamethasone, Cortivazol’s bulky C21-acetoxyl group further rigidifies the β-strand region (residues 680–695), reducing conformational flexibility while maintaining the charge clamp for transcriptional intermediary factor 2 [3] [6].

Differential Binding Kinetics Compared to Canonical Glucocorticoids

Cortivazol displays atypical binding kinetics characterized by two distinct affinity states, unlike the single-site binding of glucocorticoids like dexamethasone. Scatchard analysis identifies a high-affinity site (Kd = 0.4 nM) and a low-affinity site (Kd = 11 nM), with receptor concentrations of 0.14 pmol/mg and 0.30 pmol/mg protein, respectively [5]. Dexamethasone competes only for the low-affinity site, confirming mechanistic divergence [5]. Dissociation kinetics further demonstrate non-competitive displacement, where Cortivazol’s high-affinity site remains occupied even after dexamethasone saturation [5].

Table: Comparative Binding Kinetics of Cortivazol vs. Dexamethasone

| Parameter | Cortivazol (High-Affinity Site) | Cortivazol (Low-Affinity Site) | Dexamethasone |

|---|---|---|---|

| Dissociation Constant (Kd) | 0.4 nM | 11 nM | 1.9 nM |

| Receptor Concentration | 0.14 pmol/mg protein | 0.30 pmol/mg protein | 0.46 pmol/mg protein |

Cortivazol exhibits highly selective nuclear translocation properties that distinguish it from other glucocorticoids through its unique receptor interaction profile [1]. The compound demonstrates glucocorticoid receptor-specific nuclear translocation while completely failing to induce nuclear translocation of the mineralocorticoid receptor, establishing a clear selectivity profile [1]. This selectivity arises from cortivazol's distinct binding mechanism within the ligand-binding domain, where it establishes additional molecular contacts that are not accessible to other steroid hormones [2].

The chromatin remodeling efficiency of cortivazol is significantly enhanced compared to standard glucocorticoids through its interaction with ATP-dependent chromatin remodeling complexes [3]. Cortivazol-bound glucocorticoid receptor demonstrates superior recruitment and stabilization of the SWI/SNF chromatin remodeling complex, particularly the BRG1 ATPase subunit, which is essential for nucleosome disruption and chromatin accessibility [3]. This enhanced chromatin remodeling capacity enables cortivazol to establish more stable and persistent transcriptional complexes at target gene promoters.

Studies utilizing chromatin immunoprecipitation and ATAC-seq methodologies have revealed that cortivazol treatment results in genome-wide increases in chromatin accessibility at glucocorticoid response elements, with opening sites showing sustained accessibility patterns that exceed those observed with dexamethasone treatment [4]. The compound's ability to maintain chromatin in an accessible state correlates with its enhanced transcriptional potency and prolonged biological effects.

Coactivator Recruitment Patterns via Activation Function-2 Interface

Cortivazol exhibits exceptional coactivator recruitment capabilities through its unique modulation of the Activation Function-2 (AF-2) interface of the glucocorticoid receptor [2]. The compound demonstrates superior ability to recruit Transcriptional Intermediary Factor 2 (TIF2), a critical p160 coactivator family member, even in contexts where the receptor's C-terminal domain is compromised [2]. This enhanced recruitment capacity stems from cortivazol's ability to stabilize the AF-2 helix configuration through additional molecular contacts within the ligand-binding domain.

Structural analysis reveals that cortivazol binding induces a more stable active conformation of the ligand-binding domain that maintains coactivator binding interfaces even under conditions that would normally disrupt these interactions [2]. The phenylpyrazole A-ring of cortivazol establishes contacts with helices 3 and 5 of the ligand-binding domain, creating a stabilized receptor conformation that enhances the efficiency of coactivator recruitment [2].

The recruitment kinetics and binding stoichiometry of coactivators to cortivazol-bound glucocorticoid receptor demonstrate enhanced affinity and prolonged residence times compared to other glucocorticoids [5]. This enhanced coactivator recruitment translates to increased transcriptional output and explains cortivazol's superior potency in gene activation assays. The compound's ability to maintain coactivator interactions even with receptor mutations that impair other glucocorticoids suggests a fundamentally different mechanism of AF-2 interface stabilization.

Genome-Wide Binding Site Mapping (Cistromic Analysis)

Comprehensive cistromic analysis of cortivazol-treated cells reveals distinct genome-wide binding patterns that differ from conventional glucocorticoids in both location and occupancy density [6] [7]. Chromatin immunoprecipitation followed by deep sequencing (ChIP-seq) studies demonstrate that cortivazol-bound glucocorticoid receptor exhibits enhanced occupancy at established glucocorticoid response elements while also accessing previously inaccessible chromatin regions [6].

The binding site distribution pattern shows cortivazol-induced glucocorticoid receptor occupancy at both proximal and distal regulatory elements, with 63% of binding sites located more than 10 kilobases from transcription start sites [6]. This extensive genomic occupancy correlates with cortivazol's ability to regulate gene networks that are not responsive to other glucocorticoids, suggesting expanded regulatory reach through enhanced chromatin accessibility.

Motif enrichment analysis of cortivazol-occupied regions reveals not only canonical glucocorticoid response elements but also composite regulatory elements containing binding sites for other transcription factors including AP-1, ETS, SP1, C/EBP, and HNF4 [6]. This expanded motif repertoire indicates that cortivazol-bound glucocorticoid receptor participates in more complex transcriptional regulatory networks, potentially explaining its enhanced biological potency and distinct gene expression profiles.

Quantitative analysis of binding site occupancy kinetics demonstrates that cortivazol induces more stable and persistent glucocorticoid receptor-DNA interactions compared to dexamethasone or cortisol [2]. The enhanced binding stability correlates with increased transcriptional output and suggests that cortivazol's superior potency derives partly from prolonged promoter occupancy rather than simply increased binding affinity.

Epigenetic Modifications Induced by Prolonged Exposure

Prolonged cortivazol exposure induces comprehensive epigenetic reprogramming that extends beyond immediate transcriptional effects to establish lasting changes in chromatin architecture and gene expression potential [8] [9]. The compound enhances recruitment of histone acetyltransferase coactivators including p300, CBP, and CARM1, leading to increased acetylation of histones H3 and H4 at target gene promoters [8]. This histone acetylation creates a permissive chromatin environment that facilitates sustained gene expression even after ligand withdrawal.

DNA methylation pattern alterations represent a critical component of cortivazol-induced epigenetic modifications, with genome-wide methylation analysis revealing hypomethylation at glucocorticoid-responsive loci following chronic exposure [9]. These demethylation events occur predominantly at CpG sites within glucocorticoid response elements and are associated with enhanced accessibility to transcriptional machinery. The persistence of these methylation changes explains the phenomenon of transcriptional memory, where cells previously exposed to cortivazol exhibit enhanced responsiveness to subsequent glucocorticoid treatment.

The establishment of transcriptional memory through cortivazol treatment involves the creation of stable chromatin modifications that persist for weeks to months after initial exposure [9]. This epigenetic memory is characterized by maintained histone modifications including H3K4 trimethylation and H3K27 acetylation at target gene promoters, even in the absence of continued ligand treatment. The functional significance of this memory becomes apparent during re-exposure, when cortivazol-primed cells demonstrate dramatically enhanced gene expression responses compared to treatment-naive cells.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

ATC Code

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AB - Glucocorticoids

H02AB17 - Cortivazol

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Styczynski J, Kurylak A, Wysocki M. Cytotoxicity of cortivazol in childhood acute lymphoblastic leukemia. Anticancer Res. 2005 May-Jun;25(3B):2253-8. PubMed PMID: 16158972.

3: Yoshikawa N, Makino Y, Okamoto K, Morimoto C, Makino I, Tanaka H. Distinct interaction of cortivazol with the ligand binding domain confers glucocorticoid receptor specificity: cortivazol is a specific ligand for the glucocorticoid receptor. J Biol Chem. 2002 Feb 15;277(7):5529-40. Epub 2001 Dec 10. PubMed PMID: 11741935.

4: Maigne JY. Four cases of coccygeal disk calcification after cortivazol injection. Joint Bone Spine. 2009 Dec;76(6):699-700. doi: 10.1016/j.jbspin.2009.10.005. PubMed PMID: 19945326.

5: Miller AL, Webb MS, Thompson EB. Comparison of two structurally diverse glucocorticoid receptor agonists: cortivazol selectively regulates a distinct set of genes separate from dexamethasone in CEM cells. Steroids. 2007 Sep;72(9-10):673-81. Epub 2007 May 29. PubMed PMID: 17606285.

6: Yoshikawa N, Yamamoto K, Shimizu N, Yamada S, Morimoto C, Tanaka H. The distinct agonistic properties of the phenylpyrazolosteroid cortivazol reveal interdomain communication within the glucocorticoid receptor. Mol Endocrinol. 2005 May;19(5):1110-24. Epub 2005 Jan 27. PubMed PMID: 15677712.

7: Tebib JG, Manil LM, Mödder G, Verrier P, De Rycke Y, Bonmartin A, Devaux JY, Chossat F, Menkes CJ, Kahan A. Better results with rhenium-186 radiosynoviorthesis than with cortivazol in rheumatoid arthritis (RA): a two-year follow-up randomized controlled multicentre study. Clin Exp Rheumatol. 2004 Sep-Oct;22(5):609-16. PubMed PMID: 15485015.

8: Leroux E, Valade D, Taifas I, Vicaut E, Chagnon M, Roos C, Ducros A. Suboccipital steroid injections for transitional treatment of patients with more than two cluster headache attacks per day: a randomised, double-blind, placebo-controlled trial. Lancet Neurol. 2011 Oct;10(10):891-7. doi: 10.1016/S1474-4422(11)70186-7. Epub 2011 Sep 6. PubMed PMID: 21903477.

9: Evers BM, Thompson EB, Townsend CM Jr, Lawrence JL, Johnson B, Srinivasan G, Thompson JC. Cortivazol increases glucocorticoid receptor expression and inhibits growth of hamster pancreatic cancer (H2T) in vivo. Pancreas. 1993 Jan;8(1):7-14. PubMed PMID: 8419910.

10: Juneja HS, Harvey WH, Brasher WK, Thompson EB. Successful in vitro purging of leukemic blasts from marrow by cortivazol, a pyrazolosteroid: a preclinical study for autologous transplantation in acute lymphoblastic leukemia and non-Hodgkin's lymphoma. Leukemia. 1995 Oct;9(10):1771-8. PubMed PMID: 7564524.

11: Ashraf J, Kunapuli S, Chilton D, Thompson EB. Cortivazol mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells. J Steroid Biochem Mol Biol. 1991 May;38(5):561-8. PubMed PMID: 2039752.

12: Schlechte JA, Simons SS Jr, Lewis DA, Thompson EB. [3H]cortivazol: a unique high affinity ligand for the glucocorticoid receptor. Endocrinology. 1985 Oct;117(4):1355-62. PubMed PMID: 4029081.

13: Delbart P, Rousseaux P. [Intraspinal calcifications after nucleorthesis: cortivazol too]. Presse Med. 1993 Jul 3-10;22(24):1149. French. PubMed PMID: 8415478.

14: Schlechte JA, Schmidt TJ. Use of [3H]cortivazol to characterize glucocorticoid receptors in a dexamethasone-resistant human leukemic cell line. J Clin Endocrinol Metab. 1987 Mar;64(3):441-6. PubMed PMID: 2880860.

15: Spence CD, Coghlan JP, Denton DA, Mills EH, Whitworth JA, Scoggins BA. The effect of nivazol and cortivazol, novel synthetic steroids containing a phenylpyrazolo A-ring substitution, on blood pressure in sheep. J Steroid Biochem. 1986 Sep;25(3):411-5. PubMed PMID: 3773516.

16: Volle L, Frairot A, Roche J, Talabard JN, Beraud G. [Shock after periarticular injection of cortivazol]. Presse Med. 1985 Jun 29;14(26):1432. French. PubMed PMID: 3161057.

17: Conrozier T, Patarin J, Mathieu P, Rinaudo M. Steroids, lidocain and ioxaglic acid modify the viscosity of hyaluronic acid: in vitro study and clinical implications. Springerplus. 2016 Feb 24;5:170. doi: 10.1186/s40064-016-1762-z. eCollection 2016. PubMed PMID: 27026867; PubMed Central PMCID: PMC4766165.

18: Diehn FE, Murthy NS, Maus TP. Science to Practice: What Causes Arterial Infarction in Transforaminal Epidural Steroid Injections, and Which Steroid Is Safest? Radiology. 2016 Jun;279(3):657-9. doi: 10.1148/radiol.2016160171. PubMed PMID: 27183400.

19: Gianni AM, Gaggi R. Preliminary investigations on a new antiinflammatory steroid (Cortivazol). Boll Chim Farm. 1975 May;114(5):279-86. PubMed PMID: 1239292.

20: Laemmel E, Segal N, Mirshahi M, Azzazene D, Le Marchand S, Wybier M, Vicaut E, Laredo JD. Deleterious Effects of Intra-arterial Administration of Particulate Steroids on Microvascular Perfusion in a Mouse Model. Radiology. 2016 Jun;279(3):731-40. doi: 10.1148/radiol.2015142746. Epub 2016 Jan 13. PubMed PMID: 26761719.